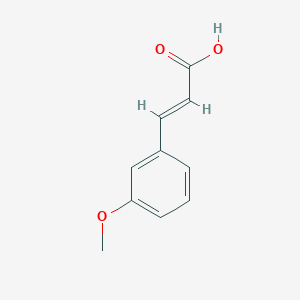

3-メトキシケイ皮酸

概要

説明

3-Methoxycinnamic acid is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of flavonoids and related compounds. It is characterized by the presence of a methoxy group at the third position of the cinnamic acid phenyl ring. This compound is of interest due to its potential biological activities, including antiproliferative effects against various cancer cell lines .

Synthesis Analysis

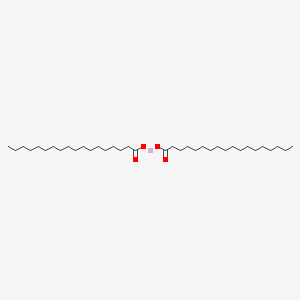

The synthesis of derivatives of 3-methoxycinnamic acid has been explored in the context of creating novel phosphatidylcholines. These compounds were synthesized by incorporating 3-methoxycinnamic acids at the sn-1 and/or sn-2 positions of the glycerophospholipid structure. The synthesis involved the use of spectral analysis to confirm the structures of the new compounds .

Molecular Structure Analysis

The molecular structure of 3-methoxycinnamic acid derivatives plays a crucial role in their biological activity. The presence of the methoxy group is thought to influence the compound's interaction with biological targets. Spectral analysis techniques such as UV, IR, and NMR spectrometry have been employed to confirm the structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-methoxycinnamic acid derivatives has been studied in the context of their potential to form various reaction products. For example, 4-methoxycinnamic acid-3'-methylbutyl ester, a related compound, was subjected to UV irradiation, resulting in cycloaddition and Diels-Alder reaction products, which were identified using nuclear magnetic resonance spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxycinnamic acids, including derivatives like 3-methoxycinnamic acid, have been investigated. For instance, the solubility of these compounds in supercritical carbon dioxide has been determined, which is valuable for understanding their extraction from natural matrices. The data were modeled using the Peng–Robinson equation of state and other semiempirical correlations . Additionally, the antioxidant activity of hydroxycinnamic acid derivatives has been studied, revealing that the presence of certain functional groups, such as ortho-dihydroxyl or 4-hydroxy-3-methoxyl, significantly enhances their antioxidant efficacy .

Relevant Case Studies

Case studies have demonstrated the biological relevance of 3-methoxycinnamic acid derivatives. For example, the antiproliferative activity of novel phosphatidylcholines containing 3-methoxycinnamic acids was evaluated against six human cancer cell lines and a normal cell line, showing higher activity than the corresponding free aromatic acids . Another study examined the urinary excretion of 3"-methoxycinnamic acid-4"-sulfate after apple consumption, highlighting the variability in metabolite production among individuals and the potential health benefits of this metabolite .

科学的研究の応用

重合触媒

3-メトキシケイ皮酸は、ベンゾオキサジン類の重合において効果的な触媒であることが判明している . ケイ皮酸誘導体の2つの幾何異性体、E体およびZ体の3-メトキシケイ皮酸(3OMeCA)は、重合プロセスへの影響について分析されている . いずれの異性体も非常に優れた触媒効果を示し、重合温度を大幅に低下させる .

バイオフィルム阻害

3-メトキシケイ皮酸は、バイオフィルム形成の阻害に潜在的な可能性を示している . 特に、アグロバクテリウム・チューメファシエンスに対する抗毒素および抗バイオフィルム活性について研究されている . これは、3-メトキシケイ皮酸が、A. チューメファシエンス によって引き起こされる根頭がんの予防および治療のための強力な農薬または助剤として開発できることを示唆している。

化学予防類似体

3-メトキシケイ皮酸は、カフェ酸の化学予防類似体と考えられている . これは、特定の種類の癌の予防に使用できる可能性があることを意味する .

エステル調製の原料

3-メトキシケイ皮酸は、アルコールと反応させて対応するエステルを調製するための重要な原料として使用される . これらのエステルは、化学のさまざまな分野で多様な用途を持つ可能性がある

作用機序

Target of Action

3-Methoxycinnamic acid (3-MCA) is a phenylpropanoid, a class of compounds that are derived from phenylalanine and tyrosine .

Mode of Action

It has been shown to exhibit antiproliferative activity against various human cancer cell lines . It is also suggested to increase glucose uptake and glycogen synthesis, improving glucose and lipid profiles of type 2 diabetes patients .

Biochemical Pathways

3-MCA is a secondary metabolite derived from the phenylalanine and tyrosine pathway . It is a methoxy derivative of cinnamic acid (CA), a compound commonly found in the plant world . In prokaryotes, hydroxycinnamic acids (HCAs), including 3-MCA, are catabolized via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .

Pharmacokinetics

It is known that phenylpropanoids like 3-mca have rapid absorption, high tissue distribution, low bioavailability, rapid metabolism, and elimination

Result of Action

3-MCA exhibits a wide range of biological activities. It has been shown to have antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities . It also exhibits antiproliferative activity against various human cancer cell lines .

Safety and Hazards

生化学分析

Biochemical Properties

3-Methoxycinnamic acid is involved in various biochemical reactions. It is a part of the metabolic pathways of phenolic compounds, which are widely distributed in plants

Cellular Effects

It has been shown to interfere with the quorum sensing (QS) system of Agrobacterium tumefaciens, a bacterium that causes plant diseases . This interference inhibits the formation of biofilms, which are protective structures created by bacterial communities .

Molecular Mechanism

It is known that the compound can interfere with the QS system of certain bacteria, affecting their ability to form biofilms

Temporal Effects in Laboratory Settings

It has been shown to inhibit the formation of biofilms in Agrobacterium tumefaciens over time

Metabolic Pathways

3-Methoxycinnamic acid is involved in the metabolic pathways of phenolic compounds These pathways involve various enzymes and cofactors, and can affect metabolic flux and metabolite levels

特性

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-methoxycinnamic acid?

A1: The molecular formula of 3-methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for 3-methoxycinnamic acid?

A2: While specific spectroscopic data for 3-methoxycinnamic acid is limited in the provided research, related compounds like 4-hydroxy-3-methoxycinnamic acid (ferulic acid) have been analyzed using UV, IR, and NMR spectrometry. [] These techniques are commonly employed for structural elucidation of cinnamic acid derivatives.

Q3: How does the position of the methoxy group on the cinnamic acid ring influence its biological activity?

A3: Research suggests that the position of the methoxy substitution on the cinnamic acid ring plays a crucial role in its antityrosinase activity. For instance, 4-hydroxy-3-methoxycinnamic acid exhibits potent antityrosinase activity, superior to anisaldehyde, anisic acid, benzoic acid, benzaldehyde, cinnamic acid, and cinnamaldehyde. [] Additionally, studies comparing 2-methoxycinnamic acid, 3-methoxycinnamic acid, and 4-methoxycinnamic acid showed that methoxy substitutions enhanced tyrosinase inhibition. []

Q4: Does modifying the carboxylic acid group of 3-methoxycinnamic acid impact its properties?

A4: Yes, modifying the carboxylic acid group can significantly impact the properties of 3-methoxycinnamic acid. For example, esterifying 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with milkweed oil creates cinnamate esters with UV radiation-absorbing properties. [] This modification showcases the potential for tailoring the compound's properties for specific applications.

Q5: What are the potential applications of 3-methoxycinnamic acid and its derivatives in the food industry?

A5: 4-Hydroxy-3-methoxycinnamic acid (ferulic acid), a derivative, exhibits high antioxidant properties, making it valuable for food preservation. [] Its abundance in plant cell walls also suggests potential applications in food texture modification and stabilization. []

Q6: Has 3-methoxycinnamic acid shown any potential in treating specific diseases?

A6: While research specifically on 3-methoxycinnamic acid is limited in the provided papers, its structural isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), displays promising therapeutic activities. Studies indicate that ferulic acid and its derivatives may have potential in managing conditions related to oxidative stress and inflammation. [] It has demonstrated beneficial effects in preclinical models of Alzheimer's disease, cancer, and cardiovascular diseases. [] Further research is needed to explore the therapeutic potential of 3-methoxycinnamic acid.

Q7: How does 3-methoxycinnamic acid exert its anti-thrombotic effects?

A7: While the provided research does not delve into the specific mechanisms of action for 3-methoxycinnamic acid, its structural analog, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), has shown promising anti-thrombotic activity. [] This suggests that cinnamic acid derivatives might interfere with the coagulation cascade or platelet aggregation, though further research is needed to confirm these mechanisms.

Q8: How is 3-methoxycinnamic acid metabolized in the body?

A8: Although specific metabolic pathways for 3-methoxycinnamic acid are not extensively discussed in the provided research, studies on its isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), offer insights. Research suggests that ferulic acid can be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), leading to improved metabolic conditions in diet-induced obese mice. [] This highlights the role of gut microbiota in influencing the bioavailability and bioactivity of such compounds.

Q9: What analytical techniques are commonly used to quantify 3-methoxycinnamic acid and its derivatives?

A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 3-methoxycinnamic acid and its derivatives in various matrices like plants and fermented products. [, ] High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is another common method for analyzing these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)